REACTION_CXSMILES
|
[ClH:1].[F:2][C:3]1[CH:4]=[CH:5][C:6]([O:31][CH3:32])=[C:7]([CH2:9][C:10]([CH:18]2[O:23][CH2:22][CH2:21][N:20](CC3C=CC=CC=3)[CH2:19]2)([CH:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[OH:11])[CH:8]=1.O>C(O)(C)C>[ClH:1].[F:2][C:3]1[CH:4]=[CH:5][C:6]([O:31][CH3:32])=[C:7]([CH2:9][C:10]([CH:18]2[O:23][CH2:22][CH2:21][NH:20][CH2:19]2)([CH:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[OH:11])[CH:8]=1 |f:0.1,4.5|
|
Name
|
51b
|
Quantity
|
1021 g
|
Type
|
reactant
|
Smiles
|
Cl.FC=1C=CC(=C(C1)CC(O)(C1CCOCC1)C1CN(CCO1)CC1=CC=CC=C1)OC
|
Name
|
|
Quantity
|
639 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
4474 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
3630 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is shaken for 9 h 30 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After purging with N2, 5% Pd—C 52%
|
Type
|
ADDITION
|
Details
|
wet is added (105.6 g)
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered on a Hyflo Super Cel® pad (100 g) pre-imbibed with 80/20 i-propanol/water (500 mL)
|
Type
|
WASH
|
Details
|
The catalyst is rinsed with a 80:20
|
Type
|
ADDITION
|
Details
|
i-propanol is added (2000 mL)
|
Type
|
CUSTOM
|
Details
|
to be partially removed again
|
Type
|
ADDITION
|
Details
|
Then i-propanol is re-added (1400 mL)
|
Type
|
CONCENTRATION
|
Details
|
the heterogeneous mixture is concentrated
|
Type
|
CUSTOM
|
Details
|
to provide an off-white solid To this crude alcohol 52b
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux until a homogeneous solution
|
Type
|
CUSTOM
|
Details
|
is formed
|
Type
|
TEMPERATURE
|
Details
|
Then, the mixture is cooled slowly
|
Type
|
CUSTOM
|
Details
|
the crystallization
|
Type
|
CUSTOM
|
Details
|
starts at 60° C
|
Type
|
FILTRATION
|
Details
|
The powder is filtered at room temperature
|
Type
|
WASH
|
Details
|
rinsed with i-propanol (2×350 mL)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 40° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC=1C=CC(=C(C1)CC(O)(C1CCOCC1)C1CNCCO1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |